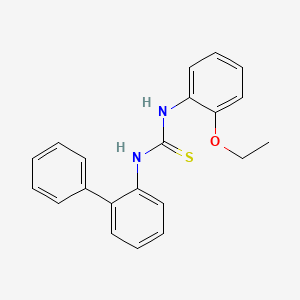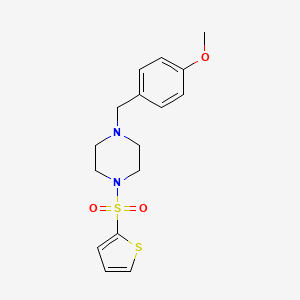![molecular formula C23H32N2O3S B4283298 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283298.png)
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine
Vue d'ensemble
Description
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various biological processes. PMSF is used in various applications such as protein purification, enzyme assays, and cell lysis.
Mécanisme D'action
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine inhibits serine proteases by forming a covalent bond with the active site of the enzyme. The sulfonyl group of this compound reacts with the hydroxyl group of the serine residue in the active site of the enzyme, forming a stable covalent bond. This covalent bond irreversibly inactivates the enzyme, preventing it from catalyzing its substrate.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in vivo. It is rapidly hydrolyzed in aqueous solutions and does not accumulate in the body. However, in vitro, this compound can inhibit various serine proteases, including trypsin, chymotrypsin, and thrombin. This compound also inhibits acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is a potent and selective inhibitor of serine proteases. It is easy to use and does not require any special equipment. This compound is also stable in aqueous solutions, making it suitable for use in various applications. However, this compound has some limitations. It is not effective against all serine proteases, and some enzymes may require higher concentrations of this compound for complete inhibition. This compound is also a reactive compound and can react with other functional groups in the sample, leading to false-positive results.
Orientations Futures
There are several future directions for 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine research. One area of interest is the development of more potent and selective serine protease inhibitors. Another area of interest is the use of this compound in drug discovery. This compound can be used to identify potential drug targets by inhibiting serine proteases that are involved in various diseases. Additionally, this compound can be used to screen libraries of compounds for potential serine protease inhibitors. Finally, this compound can be used in neuroscience research to study the role of acetylcholinesterase in various neurological disorders.
Applications De Recherche Scientifique
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is widely used in scientific research as a serine protease inhibitor. It is commonly used in protein purification to prevent proteolytic degradation of the target protein. This compound is also used in enzyme assays to inhibit serine proteases that may interfere with the assay. In cell lysis, this compound is used to prevent proteolytic degradation of proteins during the lysis process. Additionally, this compound is used in neuroscience research to inhibit acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-16-17(2)19(4)23(20(5)18(16)3)29(26,27)25-13-11-24(12-14-25)15-21-7-9-22(28-6)10-8-21/h7-10H,11-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGQYLRQPCFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-tert-butylbenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283223.png)
![1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283234.png)
![1-(4-tert-butylbenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4283239.png)
![N-(2-chlorophenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4283253.png)

![N-(3-chloro-2-methylphenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283263.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283286.png)

![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283295.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283300.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283304.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283312.png)
![3-[4-methyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4283315.png)
